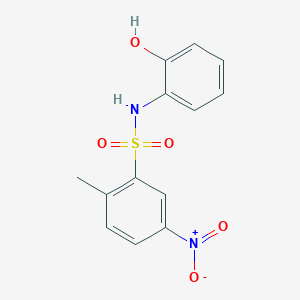
N-(2-hydroxyphenyl)-2-methyl-5-nitrobenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxyphenyl)-2-methyl-5-nitrobenzene-1-sulfonamide, also known as HMS or 5-nitrosalicylsulfonamide, is a chemical compound with a molecular formula of C13H11N2O5S. HMS has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science.
作用機序
The mechanism of action of N-(2-hydroxyphenyl)-2-methyl-5-nitrobenzene-1-sulfonamide is not fully understood. However, studies have suggested that this compound may work by inhibiting the activity of certain enzymes in the body, which can lead to the suppression of inflammation and the growth of cancer cells. Additionally, this compound has been found to disrupt the cell membrane of bacteria, leading to their death.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. Studies have shown that this compound can reduce the levels of inflammatory cytokines in the body, leading to a reduction in inflammation. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, this compound has been found to disrupt the cell membrane of bacteria, leading to their death.
実験室実験の利点と制限
One of the significant advantages of N-(2-hydroxyphenyl)-2-methyl-5-nitrobenzene-1-sulfonamide is its ease of synthesis. The one-pot reaction used to synthesize this compound is relatively simple and can be achieved using readily available reagents. Additionally, this compound has been found to be stable under a wide range of conditions, making it an attractive option for lab experiments.
However, one of the limitations of this compound is its low solubility in water. This can make it challenging to work with in aqueous solutions. Additionally, this compound has been found to be toxic to certain cell types, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-(2-hydroxyphenyl)-2-methyl-5-nitrobenzene-1-sulfonamide. One potential direction is the development of new anti-inflammatory drugs based on the structure of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and bacterial infections. Furthermore, the potential use of this compound as a pesticide and for the treatment of harmful algal blooms should be further explored.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound can be synthesized through a one-pot reaction and has been found to possess anti-inflammatory, anti-tumor, and anti-bacterial properties. Additionally, this compound has been found to have herbicidal and fungicidal properties, making it a potential candidate for the development of new pesticides. The future directions for the study of this compound include the development of new drugs based on its structure, further research into its mechanism of action, and its potential use as a pesticide and for the treatment of harmful algal blooms.
合成法
The synthesis of N-(2-hydroxyphenyl)-2-methyl-5-nitrobenzene-1-sulfonamide involves the reaction of 5-nitrosalicylic acid with sulfanilamide in the presence of a catalyst. The reaction leads to the formation of this compound, which is a yellow crystalline compound. The synthesis of this compound is relatively simple and can be achieved through a one-pot reaction, making it an attractive option for large-scale production.
科学的研究の応用
N-(2-hydroxyphenyl)-2-methyl-5-nitrobenzene-1-sulfonamide has shown promising results in various scientific research applications. One of the most significant applications of this compound is in the field of medicine. This compound has been found to possess anti-inflammatory, anti-tumor, and anti-bacterial properties. Studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation in the body. Additionally, this compound has been found to be effective against antibiotic-resistant bacteria, making it a potential candidate for the development of new antibiotics.
This compound has also been studied for its potential use in agriculture. It has been found to have herbicidal and fungicidal properties, making it a potential candidate for the development of new pesticides. Furthermore, this compound has been found to be effective in reducing the growth of harmful algae in aquatic environments, making it a potential candidate for the treatment of harmful algal blooms.
特性
IUPAC Name |
N-(2-hydroxyphenyl)-2-methyl-5-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5S/c1-9-6-7-10(15(17)18)8-13(9)21(19,20)14-11-4-2-3-5-12(11)16/h2-8,14,16H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULBLVRBNQRCFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=CC=C2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[4-[2-(Cyclopropanecarbonylamino)acetyl]morpholin-3-yl]methyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2389169.png)
![2,9-di-m-tolyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2389170.png)
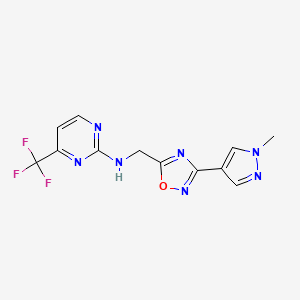
![2,5-difluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B2389172.png)
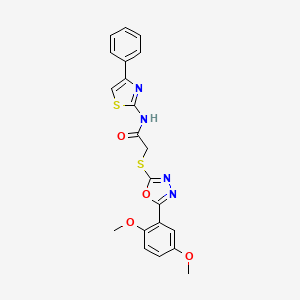
![1-[2-(Trifluoromethyl)benzoyl]-1,4-diazepane hydrochloride](/img/structure/B2389176.png)
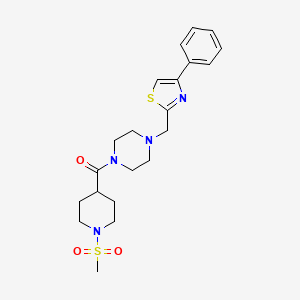
![(E)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-phenylethene-1-sulfonamide](/img/structure/B2389180.png)
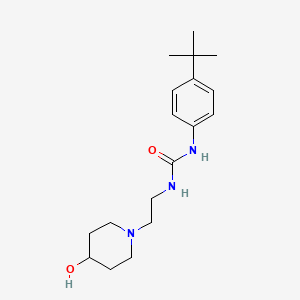
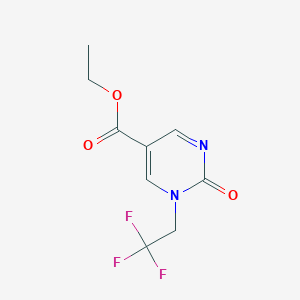

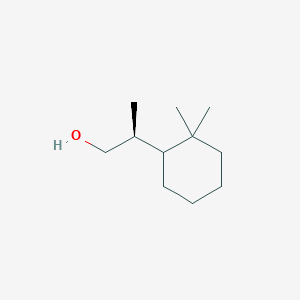

![5-Ethyl-1-[(4-methylphenyl)methyl]triazole-4-carboxylic acid](/img/structure/B2389191.png)